1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a 4-chlorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a carboxamide moiety at position 4 linked to a 1-(3,4-dimethoxyphenyl)ethyl chain. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, while the pyridinyl and chlorophenyl groups contribute aromatic and polar interactions. Its synthesis involves multi-step protocols, including azide-alkyne cycloaddition and subsequent functionalization, as inferred from analogous triazole syntheses .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c1-15(16-6-11-20(32-2)21(13-16)33-3)27-24(31)22-23(17-5-4-12-26-14-17)30(29-28-22)19-9-7-18(25)8-10-19/h4-15H,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUYNVJKATIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Substitution reactions:
Coupling reactions: The pyridine moiety is often introduced via a coupling reaction, such as the Suzuki or Heck reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the triazole ring.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Antitumor Activity
Key Compounds :
Analysis :
- The 3,4-dimethoxyphenylethyl chain may improve lipophilicity and membrane permeability compared to simpler alkyl or aryl substitutions .
- The pyridin-3-yl group, common in active analogues, likely contributes to π-π stacking interactions with biological targets, as seen in compounds with GP > 70% .
Conformational Differences in Triazole Derivatives
X-ray crystallography of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate reveals a 74.02° twist between the triazole and pyridinyl rings due to steric hindrance from the formyl group . In comparison:
- Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows a 50.3° twist , indicating reduced steric effects .
- The target compound’s 4-chlorophenyl and bulky carboxamide substituents may induce even greater torsional strain, altering binding pocket compatibility compared to less substituted analogues.
Pyrazole vs. Triazole Carboxamides
The pyrazole derivative 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1 receptor) demonstrates high cannabinoid receptor antagonism . Key differences:
- Core Heterocycle : Pyrazoles (5-membered, two adjacent nitrogen atoms) vs. triazoles (three consecutive nitrogen atoms). Triazoles often exhibit stronger hydrogen-bonding capacity.
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl : Fluorine’s electronegativity may enhance metabolic stability but reduce aromatic stacking compared to chlorine’s bulkier, polarizable nature .
- Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound could enhance solubility and modulate cytochrome P450 interactions, unlike non-polar substituents in analogues .
Biological Activity
The compound 1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 375.84 g/mol. The presence of the triazole ring and various substituents contributes to its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under discussion has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanisms of Action : The compound may exert its anticancer effects through multiple pathways:
- Inhibition of Enzymes : It has been observed to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Targeting Kinases : The compound interacts with specific kinases involved in signaling pathways that promote cancer cell growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring and substituents can enhance potency and selectivity. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances activity by improving binding affinity to target proteins .
- Triazole Variants : Different substitutions on the triazole ring have been tested to identify optimal configurations for anticancer activity.
Case Studies
Several case studies have demonstrated the efficacy of related triazole compounds:
- In Vitro Studies : A study evaluated a series of triazole derivatives against various cancer cell lines, revealing that compounds with similar structural motifs exhibited IC50 values in the low micromolar range .
- In Vivo Models : Animal studies indicated that triazole derivatives significantly reduced tumor size in xenograft models, suggesting promising therapeutic potential .
Data Table: Biological Activity Summary
| Compound Name | IC50 (µM) | Target Enzyme/Pathway | Mechanism |
|---|---|---|---|
| Triazole A | 5.0 | Thymidylate Synthase | Enzyme Inhibition |
| Triazole B | 10.0 | HDAC | Enzyme Inhibition |
| Triazole C | 15.0 | Kinases | Signal Pathway Disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
